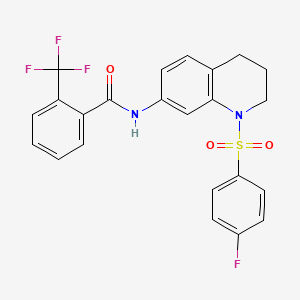

N-(1-((4-氟苯基)磺酰基)-1,2,3,4-四氢喹啉-7-基)-2-(三氟甲基)苯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules like N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide often involves multiple steps including functional group transformations and cyclization reactions. Techniques such as visible-light-induced trifluoromethylation have been developed for the efficient synthesis of CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones, which are structurally similar to the compound (Zou & Wang, 2017). Additionally, Pummerer-type cyclization has been utilized for the synthesis of tetrahydroisoquinoline and benzazepine derivatives, highlighting a method that might be relevant for synthesizing the given compound (Saitoh et al., 2001).

Molecular Structure Analysis

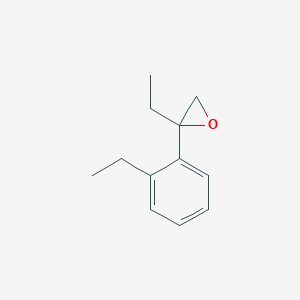

The molecular structure of compounds like N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is characterized by the presence of multiple functional groups, including sulfonyl, trifluoromethyl, and benzamide moieties. These groups significantly influence the compound's reactivity and interaction with biological molecules. Studies on similar molecules have used computational methods and crystallography to understand the conformational preferences and electronic structure of such compounds (Wu et al., 2017).

Chemical Reactions and Properties

Compounds containing sulfonyl and trifluoromethyl groups participate in various chemical reactions, including sulfonylation, fluorination, and cyclization reactions. The presence of these functional groups contributes to the compound's reactivity towards nucleophiles and electrophiles, impacting its utility in synthetic chemistry and potential biological applications. For example, sulfonyl chlorides have been used in visible-light-promoted reactions to synthesize heterocyclic derivatives with sulfonylmethyl groups (Liu et al., 2016).

科学研究应用

生物学机制研究

包括全氟化合物如全氟辛烷磺酸盐(PFOS)和全氟辛酸(PFOA)在内的氟化学物质已被广泛研究其在环境和生物系统中的持久性。这些研究对于了解氟化学物质在人类和野生动物中的生物富集、代谢和毒理效应至关重要。例如,已经探讨了全氟化合物的代谢和排泄以评估它们的消除途径和在人体内停留的时间,从而揭示它们在环境和健康方面的影响(Fu et al., 2016; Inoue et al., 2004)。

诊断和治疗应用

与N-(1-((4-氟苯基)磺酰)-1,2,3,4-四氢喹啉-7-基)-2-(三氟甲基)苯甲酰相关的化合物已被研究其潜在的诊断和治疗应用。例如,[18F]DASA-23,一种靶向丙酮酸激酶M2(PKM2)的放射性药物,在PET成像中用于可视化胶质瘤,展示了氟化学物质在癌症诊断和监测中的实用性(Patel et al., 2019; Beinat et al., 2020)。这些化合物可能在开发针对各种疾病,包括癌症的靶向治疗和诊断方面发挥关键作用。

药代动力学和药物开发

了解磺酰和氟化学物质的药代动力学对于药物开发和安全评估至关重要。对于K-601等化合物的研究,一个多组分草药制剂,突显了研究潜在治疗剂的吸收、分布、代谢和排泄(ADME)的重要性,以确保其疗效和安全性(Alolga et al., 2015)。这些研究可以指导氟化学物质在医学上的优化使用,包括减少不良反应并增强治疗效益。

环境健康研究

氟化学物质的持久性和潜在的健康影响引起了关注,促使对其环境和生物影响的研究。研究重点放在它们与不良健康结果的关联上,例如对胆固醇水平和尿酸的影响,这对于了解长期暴露于这些化合物对人类健康的影响是相关的(Steenland et al., 2009; Wang et al., 2012)。这些研究对于制定减轻与氟化学物质暴露相关风险的策略至关重要。

作用机制

未来方向

属性

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F4N2O3S/c24-16-8-11-18(12-9-16)33(31,32)29-13-3-4-15-7-10-17(14-21(15)29)28-22(30)19-5-1-2-6-20(19)23(25,26)27/h1-2,5-12,14H,3-4,13H2,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQGQYZPXOAYFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F4N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2494254.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2494256.png)

![3-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2494260.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2494261.png)

![N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2494263.png)

![N-(3,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494266.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494269.png)

![5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B2494271.png)